6-Chlorohexanoic acid

Catalog No.
S793596
CAS No.
4224-62-8
M.F
C6H11ClO2
M. Wt
150.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chlorohexanoic acid

CAS Number

4224-62-8

Product Name

6-Chlorohexanoic acid

IUPAC Name

6-chlorohexanoic acid

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

InChI

InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)

InChI Key

XWWKSLXUVZVGSP-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCCl

Canonical SMILES

C(CCC(=O)O)CCCl

The exact mass of the compound 6-Chlorohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chlorohexanoic acid is a bifunctional linear-chain carboxylic acid featuring a terminal chloride on a C6 alkyl backbone. This structure makes it a versatile building block and linker molecule in organic synthesis. Its primary procurement value lies in the orthogonal reactivity of its two functional groups: the carboxylic acid allows for amide or ester formation, while the primary alkyl chloride provides a moderately reactive site for nucleophilic substitution. This combination is utilized in the synthesis of polymers, surface modifiers, and specialty intermediates where precise control over reactivity and chain length is a key process parameter. [1]

Procurement decisions between 6-chlorohexanoic acid and its close analogs are driven by significant differences in process compatibility and final product performance. Substituting with 6-bromohexanoic acid introduces a much more labile C-Br bond, which alters reaction kinetics and may be unsuitable for processes requiring higher thermal stability or chemoselectivity. Using a shorter-chain analog like 5-chlorovaleric acid changes the precise spacing critical for applications such as self-assembled monolayers (SAMs), impacting packing density and surface properties. [1] Finally, replacing the chloro- group with a hydroxyl- group (6-hydroxyhexanoic acid) fundamentally changes the synthetic utility from a substrate for nucleophilic substitution to a precursor for esterification or direct lactonization, making it incompatible with synthesis routes that rely on the chloride as a leaving group. [2]

Controlled Reactivity Profile vs. Bromo-Analog for Enhanced Process Stability

The carbon-chlorine (C-Cl) bond is thermodynamically stronger and less reactive as a leaving group compared to the carbon-bromine (C-Br) bond. The relative rate of nucleophilic substitution for alkyl halides follows the order R-I > R-Br > R-Cl. [1] This positions 6-chlorohexanoic acid as the preferred substrate when moderate reactivity, higher thermal stability, or greater tolerance to nucleophilic impurities is required in a multi-step synthesis, preventing premature or side reactions that can occur with the more reactive 6-bromohexanoic acid.

Evidence DimensionRelative Nucleophilic Substitution Reactivity (Leaving Group Ability)
Target Compound DataModerate (Alkyl Chloride)
Comparator Or Baseline6-Bromohexanoic Acid: High (Alkyl Bromide)
Quantified DifferenceR-Br is generally 50-100 times more reactive than R-Cl in typical SN2 reactions.
ConditionsStandard SN2 reaction conditions, comparing relative leaving group abilities.

For complex syntheses, the lower reactivity of the chloride provides a wider processing window and greater chemoselectivity compared to the bromo-analog.

Optimal C6 Chain Length for Stable and Ordered Self-Assembled Monolayer (SAM) Formation

The stability and packing order of self-assembled monolayers (SAMs) on surfaces are highly dependent on alkyl chain length. Studies on various ω-functionalized alkanes show that shorter chains (e.g., C5) often form less-ordered, liquid-like films, while longer chains (≥C6) can pack into more stable, quasi-crystalline structures due to increased van der Waals interactions. [1] For example, studies on carboxylic acid SAMs on Ti-6Al-4V showed that stable films were only formed with chain lengths of C28 and C30, while shorter chains (C18 to C26) showed limited ability to form stable films. [2] While the substrate is different, the principle demonstrates the critical role of sufficient chain length, making the C6 backbone of 6-chlorohexanoic acid more suitable for forming robust SAMs than its C5 analog.

Evidence DimensionSAM Stability and Order
Target Compound DataSufficient chain length (C6) for forming ordered, stable monolayers on various substrates.
Comparator Or Baseline5-Chlorovaleric Acid (C5 chain): Prone to forming less stable, disordered monolayers.
Quantified DifferenceNot directly quantified for these specific compounds, but longer chains generally exhibit significantly higher desorption temperatures and packing densities.
ConditionsSAM formation on metal or metal oxide surfaces from solution.

For surface engineering applications, selecting the C6 chain over a C5 analog is critical for achieving the required monolayer stability, density, and barrier properties.

Enables Direct Nucleophilic Functionalization, a Pathway Inaccessible to Hydroxy-Analogs

The key procurement differentiator between 6-chlorohexanoic acid and 6-hydroxyhexanoic acid is their fundamentally different synthetic utility. The chloride is an effective leaving group, making 6-chlorohexanoic acid a direct precursor for attaching functional groups via nucleophilic substitution (e.g., with amines, thiols, azides). In contrast, the hydroxyl group of 6-hydroxyhexanoic acid is a very poor leaving group and requires activation (e.g., tosylation) before it can undergo substitution, adding process steps and cost. Conversely, for the synthesis of ε-caprolactone, 6-hydroxyhexanoic acid is the preferred precursor, undergoing direct catalytic cyclization with high conversion. [1] This makes the choice of compound entirely dependent on the desired reaction pathway.

Evidence DimensionSuitability for Key Synthetic Transformations
Target Compound DataDirectly undergoes nucleophilic substitution at C6; unsuitable for direct cyclization to lactone.
Comparator Or Baseline6-Hydroxyhexanoic Acid: Requires activation for substitution; undergoes direct catalytic cyclization to ε-caprolactone (>95% conversion reported). [<a href="https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc01454k" target="_blank">1</a>]
Quantified DifferenceQualitative difference in reaction pathway feasibility; one additional activation step required for substitution of the hydroxy-analog.
ConditionsNucleophilic substitution vs. intramolecular cyclization (lactonization).

This choice dictates the entire synthesis route: select 6-chlorohexanoic acid for substitution chemistry, and 6-hydroxyhexanoic acid for direct lactonization, avoiding unnecessary process steps.

Surface Modification and Engineering of Self-Assembled Monolayers (SAMs)

For applications requiring the formation of stable, ordered monolayers on substrates like metal oxides or other materials via a carboxylic acid headgroup. The C6 chain length provides the necessary intermolecular forces for robust film formation, a significant advantage over shorter-chain analogs. [1] The terminal chloride can then be used as a handle for further surface functionalization.

Synthesis of Functional Polymers and Copolymers

As a monomer or initiator in polymer synthesis where the chloride serves as a site for post-polymerization modification. This allows for the introduction of specific functionalities (e.g., grafting side chains, attaching biomolecules) via nucleophilic substitution, a direct pathway not available when using hydroxy-analogs without extra activation steps. [2]

Development of Asymmetric Linkers and Spacers in Bioconjugation

In the synthesis of heterobifunctional linkers where controlled, stepwise reactivity is paramount. The carboxylic acid can be coupled using standard peptide chemistry while the more stable C-Cl bond is preserved for a subsequent nucleophilic substitution step. This controlled reactivity profile is more reliable than using the hyper-reactive bromo-analog in multi-step protocols.

XLogP3

0.9

UNII

NWA54WK4TF

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4224-62-8

Wikipedia

6-chlorohexanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types